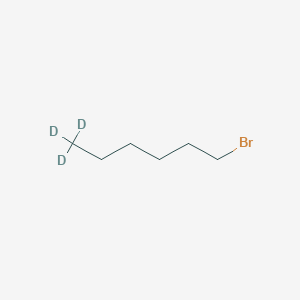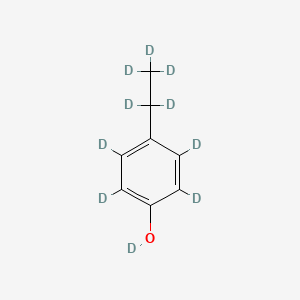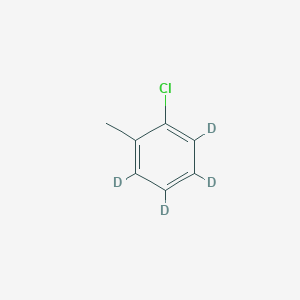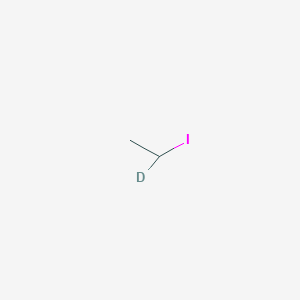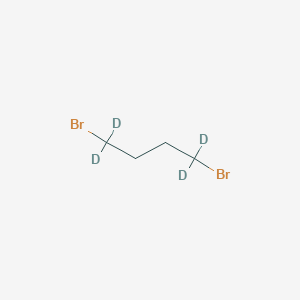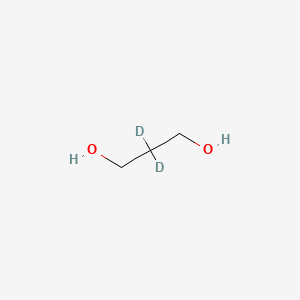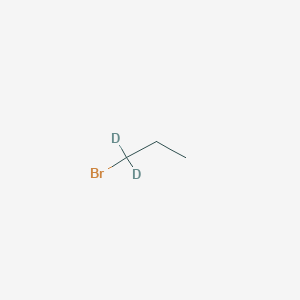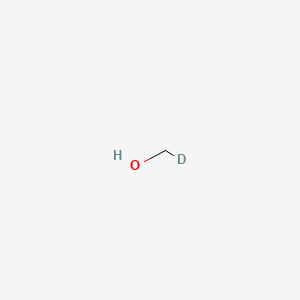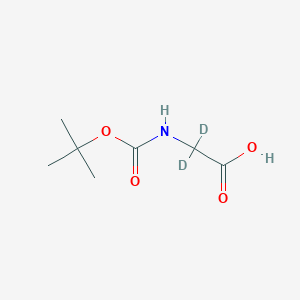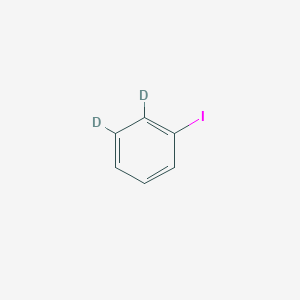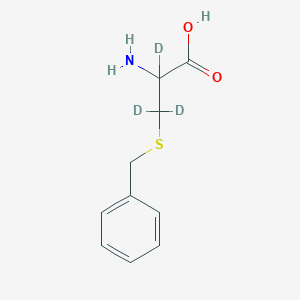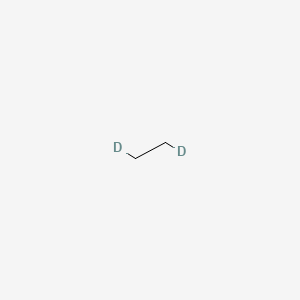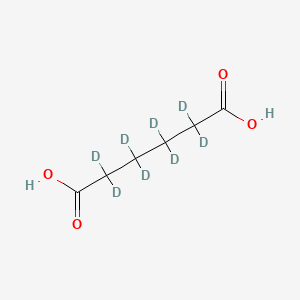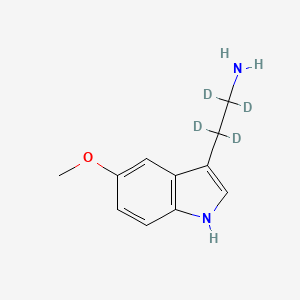
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Overview
Description
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4: is a deuterated form of 5-methoxytryptamine, a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin. This compound is often used as a stable isotope-labeled internal standard in various analytical applications . The deuterium atoms replace hydrogen atoms in the molecule, providing a unique mass spectrometric signature that aids in the accurate quantification of 5-methoxytryptamine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 typically involves the introduction of deuterium atoms into the 5-methoxytryptamine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce various substituted tryptamines .
Scientific Research Applications
Chemistry: In chemistry, 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is used as an internal standard in mass spectrometry to quantify 5-methoxytryptamine levels in complex mixtures. Its unique isotopic signature allows for precise and accurate measurements .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of 5-methoxytryptamine. It helps in tracing the metabolic pathways and understanding the biological effects of 5-methoxytryptamine in various organisms .
Medicine: In medical research, this compound is used to investigate the role of 5-methoxytryptamine in neurological and psychiatric disorders. It aids in the development of therapeutic strategies targeting serotonin and melatonin pathways .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control. It ensures the accuracy and reliability of analytical results .
Mechanism of Action
The mechanism of action of 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is similar to that of 5-methoxytryptamine. It acts as a full agonist of various serotonin receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . By binding to these receptors, it modulates serotonin signaling pathways, influencing mood, cognition, and other physiological processes . The deuterium atoms in the compound do not significantly alter its pharmacological activity but provide a distinct mass spectrometric profile for analytical purposes .
Comparison with Similar Compounds
5-Methoxytryptamine (5-MT): The non-deuterated form of the compound, closely related to serotonin and melatonin.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with similar structural features.
5-Hydroxytryptamine (Serotonin): A key neurotransmitter involved in regulating mood, sleep, and other functions.
Uniqueness: 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is unique due to its deuterium labeling, which provides a distinct mass spectrometric signature. This makes it an invaluable tool in analytical chemistry for accurate quantification and tracing of metabolic pathways .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3/i4D2,5D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-CQOLUAMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


